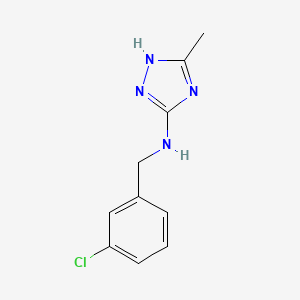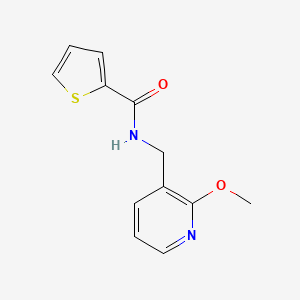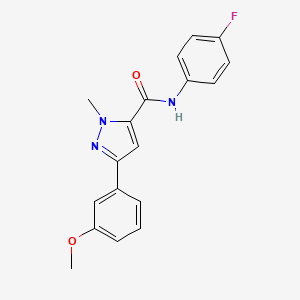![molecular formula C22H20ClN5O2 B14962749 5-(4-chlorobenzyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14962749.png)
5-(4-chlorobenzyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-chlorobenzyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a methoxy-methylquinazolinyl group, and a methylpyrimidinone core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-chlorobenzyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrimidinone intermediate.
Attachment of the quinazolinyl group: This could be done through a coupling reaction, such as a Buchwald-Hartwig amination, where the quinazolinyl amine is coupled to the pyrimidinone core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while reduction could produce various amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The presence of the quinazolinyl group suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, such compounds are often explored for their therapeutic potential. They might exhibit activity against certain diseases, such as cancer, due to their ability to interfere with specific biological pathways.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of “5-(4-chlorobenzyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one” would depend on its specific biological target. Generally, such compounds might act by:
Inhibiting enzymes: Binding to the active site of an enzyme and preventing its normal function.
Receptor antagonism: Blocking the binding of natural ligands to receptors, thereby modulating signal transduction pathways.
DNA/RNA interaction: Intercalating into DNA or RNA, disrupting replication or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-chlorobenzyl)-2-aminopyrimidin-4(3H)-one: Lacks the quinazolinyl group, potentially altering its biological activity.
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one: Missing the chlorobenzyl group, which might affect its chemical reactivity.
Uniqueness
The uniqueness of “5-(4-chlorobenzyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one” lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the chlorobenzyl and quinazolinyl groups allows for diverse interactions and applications.
Eigenschaften
Molekularformel |
C22H20ClN5O2 |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)methyl]-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H20ClN5O2/c1-12-16-5-4-6-18(30-3)19(16)26-21(24-12)28-22-25-13(2)17(20(29)27-22)11-14-7-9-15(23)10-8-14/h4-10H,11H2,1-3H3,(H2,24,25,26,27,28,29) |
InChI-Schlüssel |
FPHHOUWAMICZIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=C(C(=O)N3)CC4=CC=C(C=C4)Cl)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962666.png)
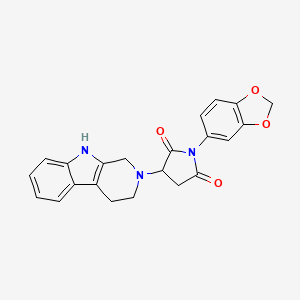
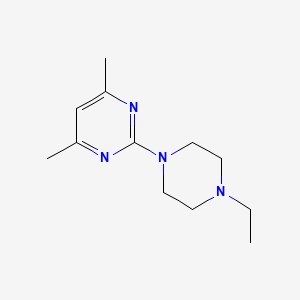
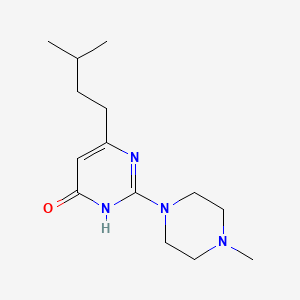

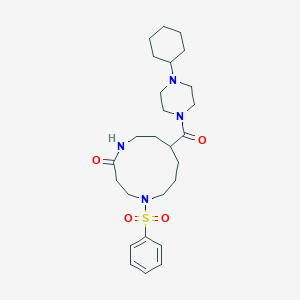
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14962706.png)
